Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and hydroxyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and hydroxyl groups are introduced through selective functionalization reactions, often using reagents like amines and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate: shares similarities with other pyrrolidine derivatives and amino acid esters.
Other Compounds: Similar compounds include various substituted pyrrolidines and amino acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C12H22N2O4 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)9(13)10(16)14-6-7(15)5-8(14)11(17)18-4/h7-9,15H,5-6,13H2,1-4H3/t7-,8+,9-/m1/s1 |
InChI Key |
ZAHAQFXNYHCJQO-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)N |
Origin of Product |
United States |
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